Physicochemical Profile Differentiation vs. GSK2981278 (RORγt Inverse Agonist)
Relative to the clinical-stage RORγt inverse agonist GSK2981278, 1005301-23-4 exhibits a 22% lower molecular weight, ~1.9-unit lower XLogP3, and half the number of rotatable bonds, predicting improved aqueous solubility and membrane permeation potential [1][2]. These computed property differences are consistent with the scaffold-optimization strategy reported for this chemical series, where reduced lipophilicity and molecular weight were critical to achieving oral bioavailability improvements (e.g., D4 vs GSK2981278: F = 48.1% vs 6.2% in mice) [1].
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | MW 358.5 g/mol, XLogP3 3.0, HBA 4, Rotatable bonds 5 |
| Comparator Or Baseline | GSK2981278: MW 461.6 g/mol, XLogP 4.9, HBA 6, Rotatable bonds 10 |
| Quantified Difference | ΔMW = -103 g/mol (-22%); ΔXLogP = -1.9; ΔRotB = -5 |
| Conditions | Properties computed by PubChem (XLogP3) and IUPAC/GtoPdb standards |
Why This Matters
For procurement decisions, lower MW and lipophilicity translate to superior solubility and formulation flexibility for in vitro and in vivo pharmacology studies, a key criterion when evaluating tool compounds for target engagement assays.
- [1] PubChem. Compound Summary for CID 7517739, N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide. 2025. View Source
- [2] GtoPdb. GSK2981278 Ligand Page. 2025. View Source
